

3,5-Dichlorosalicylic Acid: A Versatile Intermediate in Chemical Synthesis

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Compound of Interest

Compound Name: *3,5-Dichlorosalicylic acid*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorosalicylic acid is a halogenated derivative of salicylic acid that serves as a crucial building block in the synthesis of a wide array of chemical compounds. Its unique substitution pattern makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. This document provides detailed application notes and experimental protocols for the use of **3,5-dichlorosalicylic acid** in the synthesis of key molecules, including 3,5,6-trichlorosalicylic acid and various biologically active salicylanilides.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₄ Cl ₂ O ₃	[1]
Molecular Weight	207.01 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	220-222 °C	[2]
CAS Number	320-72-9	[1]

Application 1: Synthesis of 3,5,6-Trichlorosalicylic Acid

3,5,6-Trichlorosalicylic acid is a key intermediate in the synthesis of various industrial chemicals, including herbicides.^[3] It can be efficiently synthesized from **3,5-dichlorosalicylic acid** via chlorination.

Experimental Protocol: Chlorination of 3,5-Dichlorosalicylic Acid

This protocol is adapted from a patented industrial process.^[3]

Materials:

- **3,5-Dichlorosalicylic acid**
- Fuming sulfuric acid (65%)
- Chlorine gas
- Ice
- Water

Procedure:

- To a suitable reaction vessel, add 1 liter of 65% fuming sulfuric acid.
- Slowly and carefully add 336 g (1.6 moles) of **3,5-dichlorosalicylic acid** to the fuming sulfuric acid with stirring. The reaction is vigorous.
- Once the addition is complete, begin bubbling chlorine gas through the reaction mixture.
- Maintain the reaction temperature and continue chlorination until the desired level of conversion is achieved (monitoring by techniques such as GC-MS is recommended).
- After the reaction is complete, cool the mixture to room temperature.

- In a separate large container with a mixture of ice and water, slowly pour the reaction mixture with vigorous stirring to precipitate the product.
- Filter the resulting solid, wash thoroughly with cold water, and dry to obtain 3,5,6-trichlorosalicylic acid.

Quantitative Data for Synthesis of 3,5,6-Trichlorosalicylic Acid

Starting Material	Reagents	Reaction Conditions	Product	Yield	Reference
3,5-Dichlorosalicylic acid	Fuming sulfuric acid (65%), Chlorine gas	Not specified	3,5,6-Trichlorosalicylic acid	Not specified in abstract	[3]

Note: The provided reference describes the reaction but does not specify the exact yield for this specific step in the abstract. Industrial processes often optimize for high yields.

Synthesis Workflow: From 3,5-Dichlorosalicylic Acid to a Herbicide Intermediate



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Caption: Synthesis of a herbicide from **3,5-Dichlorosalicylic Acid**.

Application 2: Synthesis of Biologically Active Salicylanilides

3,5-Dichlorosalicylic acid is a common precursor for the synthesis of salicylanilides, a class of compounds with a broad spectrum of biological activities, including antimicrobial and

anticancer properties.[4][5] A notable example is the synthesis of niclosamide, an anthelmintic drug, which involves the reaction of a salicylic acid derivative with an aniline.[1][6]

General Experimental Protocol: Synthesis of Salicylanilides

The following is a general procedure for the amidation of **3,5-dichlorosalicylic acid** with a substituted aniline.

Materials:

- **3,5-Dichlorosalicylic acid**
- Thionyl chloride (SOCl_2) or Phosphorus trichloride (PCl_3)
- Substituted aniline (e.g., 2-chloro-4-nitroaniline for a niclosamide analog)
- Anhydrous solvent (e.g., toluene, chlorobenzene)
- Base (e.g., pyridine, triethylamine) - optional

Procedure:

- Acid Chloride Formation: In a round-bottom flask, suspend **3,5-dichlorosalicylic acid** in an excess of thionyl chloride or dissolve in an anhydrous solvent and add phosphorus trichloride.
- Reflux the mixture for 2-3 hours until the reaction is complete (evolution of HCl gas ceases).
- Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3,5-dichlorosalicyloyl chloride can be used directly or purified.
- Amidation: Dissolve the crude acid chloride in an anhydrous solvent.
- In a separate flask, dissolve the substituted aniline in the same anhydrous solvent, and optionally add a base to act as an acid scavenger.
- Slowly add the acid chloride solution to the aniline solution at room temperature with stirring.

- Continue stirring for several hours or overnight.
- The reaction mixture can be washed with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude salicylanilide.
- Purify the product by recrystallization or column chromatography.

Quantitative Data for Salicylanilide Synthesis

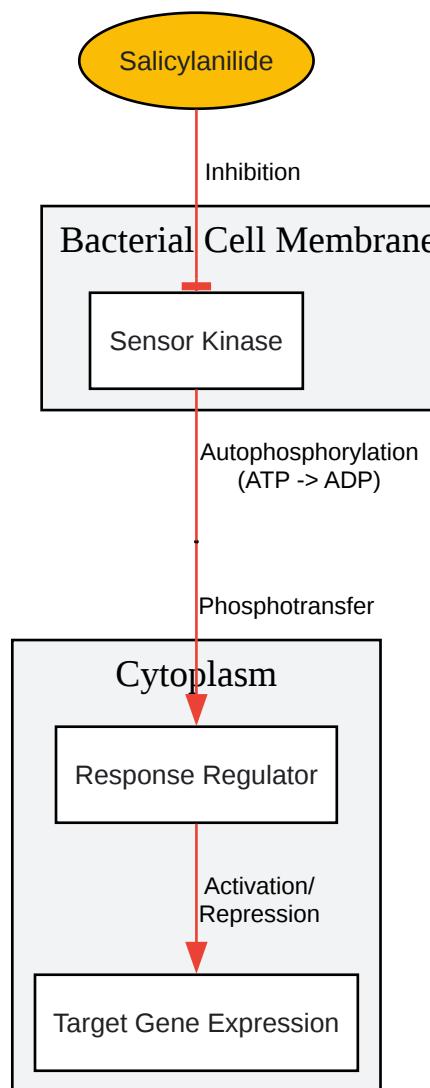
Salicylic Acid Derivative	Aniline Derivative	Coupling Reagent	Solvent	Yield	Reference
5-Chlorosalicylic acid	2-Chloro-4-nitroaniline	PCl ₃	Chlorobenzene	68.7%	[1]
3,5-Diiodosalicylic acid	4-Amino-3-chlorophenol	PCl ₃	Toluene	82%	[7]
5-Chlorosalicylic acid	o-Chloro-p-nitroaniline	Quaternary alkylphosphonium salt	Solvent-free	82.5%	[8]

Signaling Pathways Targeted by Salicylanilides

Salicylanilides exert their biological effects by modulating various cellular signaling pathways.

1. Inhibition of Bacterial Two-Component Systems:

Salicylanilides can inhibit bacterial two-component regulatory systems (TCS), which are crucial for bacteria to sense and respond to environmental changes, including the development of antibiotic resistance.[9][10] They primarily target the autophosphorylation of the sensor kinase.

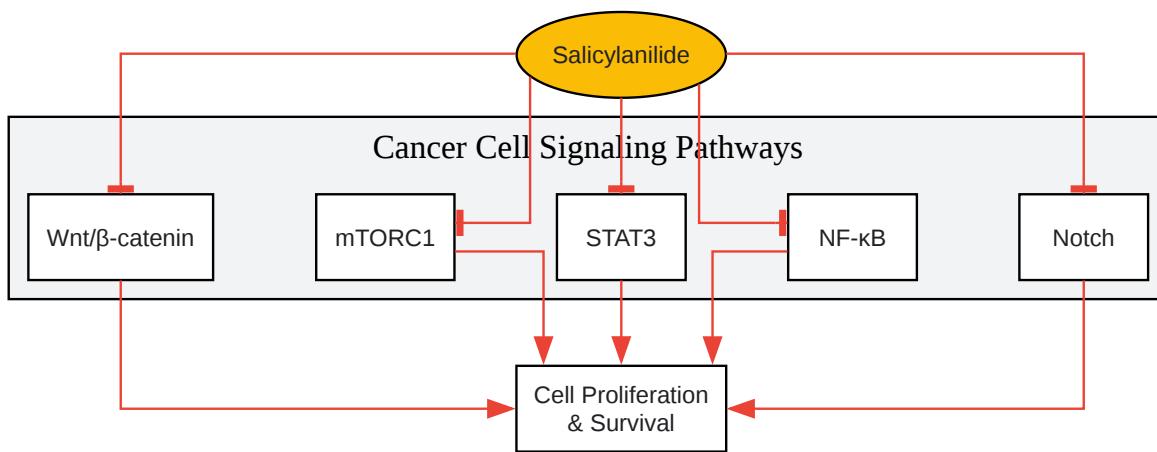


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Caption: Inhibition of Bacterial Two-Component Systems.

2. Anticancer Activity via Multiple Signaling Pathways:

Salicylanilides, such as niclosamide, have shown significant anticancer potential by targeting several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.^[4] ^[5]

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Caption: Anticancer Mechanisms of Salicylanilides.

Conclusion

3,5-Dichlorosalicylic acid is a highly versatile and valuable chemical intermediate. The protocols and data presented here highlight its utility in the synthesis of important agrochemical precursors and a diverse range of biologically active salicylanilides. The ability to readily functionalize its carboxylic acid and phenolic hydroxyl groups, combined with the influence of the chloro substituents on the reactivity and biological activity of its derivatives, ensures its continued importance in synthetic and medicinal chemistry research. Researchers are encouraged to use these notes as a foundation for the development of novel compounds and synthetic methodologies.

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